5-Methyl-2-(3-pyridinyloxy)aniline
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Overview
Description
5-Methyl-2-(3-pyridinyloxy)aniline: is an organic compound with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . This compound is characterized by the presence of a methyl group at the 5-position of the aniline ring and a pyridinyloxy group at the 2-position. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-2-(3-pyridinyloxy)aniline is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex organic molecules .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein modifications due to its structural properties .
Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In industrial applications, this compound is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-pyridinyloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridinyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
2-(3-Pyridinyloxy)aniline: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
5-Methyl-2-(4-pyridinyloxy)aniline: Similar structure but with the pyridinyloxy group at the 4-position, leading to variations in reactivity and applications.
5-Methyl-2-(2-pyridinyloxy)aniline:
Uniqueness: The presence of both the methyl group and the pyridinyloxy group in 5-Methyl-2-(3-pyridinyloxy)aniline confers unique chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-methyl-2-pyridin-3-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10/h2-8H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLURUSPEHHIKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CN=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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